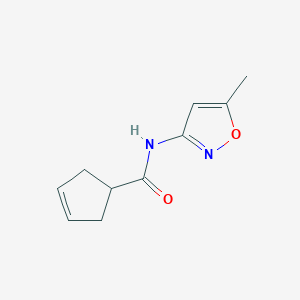

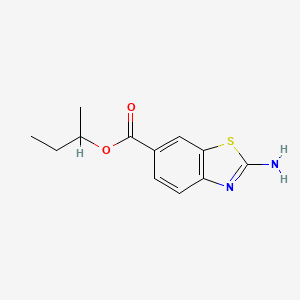

N-(5-methylisoxazol-3-yl)cyclopent-3-ene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

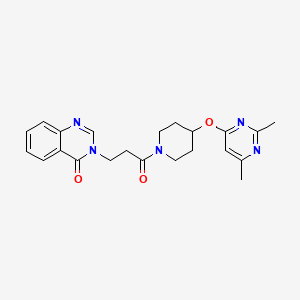

“N-(5-methylisoxazol-3-yl)cyclopent-3-ene-1-carboxamide” is a compound that contains an isoxazole ring and a carboxamide group. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom. Carboxamide is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods. The carboxamide group could potentially be introduced through a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the carboxamide group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the isoxazole ring and the carboxamide group. For example, the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the carboxamide group could potentially participate in reactions involving the carbonyl or amine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoxazole ring and the carboxamide group. For example, these groups could potentially influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research by Jackson et al. (2012) explored the anticonvulsant activities of compounds including 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone. These compounds were synthesized and evaluated for their anticonvulsant efficacy in mice and rats. Their study provides an understanding of the potential application of these compounds in managing convulsions (Jackson et al., 2012).

Chemical Synthesis and Modification

Pasunooti et al. (2015) discussed the use of 5-methylisoxazole-3-carboxamide (MICA) in chemical synthesis. They demonstrated its role in the Pd-catalyzed activation of inert γ-C(sp(3))-H bonds, leading to the creation of various γ-substituted non-natural amino acids. This highlights its utility in the field of chemical synthesis and modification of amino acids (Pasunooti et al., 2015).

Synthesis and Analytical Characterization

McLaughlin et al. (2016) focused on the synthesis and characterization of a compound closely related to the chemical . They provide insights into the analytical characterization, including chromatographic and spectroscopic techniques. This is significant for understanding the chemical and physical properties of similar compounds (McLaughlin et al., 2016).

Catalysis and Chemical Reactions

Research by Cao et al. (2019) involved the use of isoxazol-5-amines in catalytic reactions. They developed a formal [3 + 2] cycloaddition process involving ynamides and isoxazol-5-amines, showcasing the potential of these compounds in facilitating complex chemical reactions (Cao et al., 2019).

Isoxazole-Based Drug Synthesis

A study by Stevens et al. (1984) on the synthesis of antitumor imidazotetrazines highlights the importance of isoxazole derivatives in medicinal chemistry, particularly in the development of novel antitumor agents (Stevens et al., 1984).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling this compound.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)cyclopent-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-6-9(12-14-7)11-10(13)8-4-2-3-5-8/h2-3,6,8H,4-5H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRSLTAFVZHVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CC=CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)

![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)

![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(1-cyanocyclobutyl)-N,1,3,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2580647.png)